molecular formula C10H15ClN4 B4493073 4-Chloro-6-(3-methylpiperidin-1-yl)pyrimidin-2-amine

4-Chloro-6-(3-methylpiperidin-1-yl)pyrimidin-2-amine

Cat. No.: B4493073
M. Wt: 226.70 g/mol
InChI Key: QJKXESMRZDFUGW-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-methylpiperidin-1-yl)pyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group at the 4-position and a 3-methylpiperidin-1-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-methylpiperidin-1-yl)pyrimidin-2-amine typically involves the reaction of 4-chloropyrimidine with 3-methylpiperidine under specific conditions. One common method includes:

    Starting Materials: 4-chloropyrimidine and 3-methylpiperidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Temperature: The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-methylpiperidin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 4-amino-6-(3-methylpiperidin-1-yl)pyrimidin-2-amine.

    Oxidation: Formation of 4-chloro-6-(3-methylpiperidin-1-yl)pyrimidin-2-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

Scientific Research Applications

4-Chloro-6-(3-methylpiperidin-1-yl)pyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-methylpiperidin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(methylamino)pyrimidine: Similar structure but with a methylamino group instead of the 3-methylpiperidin-1-yl group.

    4-Chloro-6-(dimethylamino)pyrimidine: Contains a dimethylamino group at the 6-position.

    4-Chloro-6-(piperidin-1-yl)pyrimidine: Similar structure but with a piperidin-1-yl group instead of the 3-methylpiperidin-1-yl group.

Uniqueness

4-Chloro-6-(3-methylpiperidin-1-yl)pyrimidin-2-amine is unique due to the presence of the 3-methylpiperidin-1-yl group, which can impart specific steric and electronic properties that influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

IUPAC Name

4-chloro-6-(3-methylpiperidin-1-yl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4/c1-7-3-2-4-15(6-7)9-5-8(11)13-10(12)14-9/h5,7H,2-4,6H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKXESMRZDFUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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